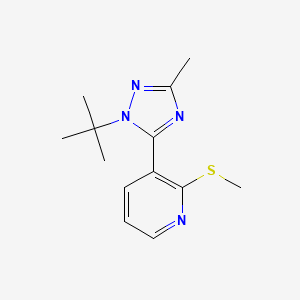![molecular formula C11H7ClN4O B5579121 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives often involves cyclization reactions and interactions with various reagents. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 leads to the formation of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing a method for constructing the triazolopyrimidin core (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been elucidated through techniques like X-ray crystallography. These studies reveal the compound's ability to form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives are diverse. For example, reactions with hydrazonoyl chlorides result in regioselective formation of 1,2,4-triazolo[4,3-a]pyrimidine derivatives in good yields, highlighting the compound's reactivity and potential for functionalization (Hassan, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has demonstrated the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing their potential in creating novel compounds with possible therapeutic applications. For instance, studies have detailed the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activities, indicating the versatility of these compounds in generating new pharmaceuticals (El-Agrody et al., 2001; Hassan, 2006). Additionally, novel synthesis approaches leading to [1,2,4]triazolo[4,3-c]pyrimidines have been reported, further expanding the chemical repertoire available for biological testing (Prasanna Kumara et al., 2013).
Biological Activity
The exploration of biological activities is a significant area of application for these compounds. Studies have demonstrated the potential anti-inflammatory and antimicrobial properties of certain derivatives, highlighting their relevance in medicinal chemistry. For example, derivatives have shown notable anti-inflammatory activity in preclinical models, surpassing that of reference drugs like indomethacin (Pan et al., 2015). Other research efforts have focused on antimicrobial activities, providing insights into the potential use of these compounds in addressing microbial resistance (Bektaş et al., 2010).
Structural Analysis
The structural analysis and characterization of these compounds are crucial for understanding their mechanism of action and potential therapeutic applications. X-ray crystallography and other spectroscopic methods have been employed to elucidate the structures of these compounds, providing a foundation for further modifications and optimizations (Velavan et al., 1997; Repich et al., 2017).
Anticancer Applications
A notable area of application is the investigation of anticancer properties. Some studies have revealed that certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity through unique mechanisms, such as tubulin inhibition, which distinguishes them from traditional chemotherapeutic agents (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJVFDKGGEMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)


![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)
